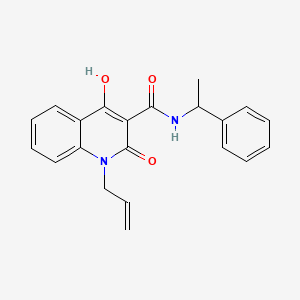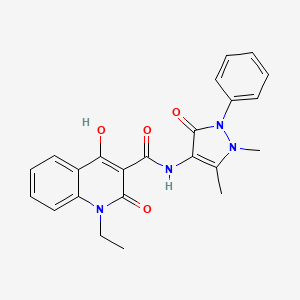
1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound, also known as AHQ, belongs to the class of quinolinecarboxamides and has shown promising results in various biological assays.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to DNA damage and cell death. It has also been found to inhibit the activity of histone deacetylases, enzymes that regulate gene expression, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of ion channels and receptors in the nervous system. It has also been found to regulate the production of cytokines and chemokines, suggesting its potential use as an immunomodulatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its ability to selectively target cancer cells and induce cell death. This makes it a promising candidate for the development of anticancer drugs. However, one limitation of using 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide is its potential toxicity to normal cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide. One area of research is the development of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide-based anticancer drugs that can selectively target cancer cells and minimize toxicity to normal cells. Another area of research is the investigation of the neuroprotective effects of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide and its potential use in the treatment of neurodegenerative diseases. Additionally, the immunomodulatory effects of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide could be further studied for their potential use in the treatment of autoimmune diseases and inflammatory disorders.
Métodos De Síntesis
The synthesis of 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with allylamine and N-phenylethylamine in the presence of a coupling agent. The resulting product is purified by column chromatography and characterized by spectroscopic methods.
Aplicaciones Científicas De Investigación
1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. It has been shown to have anticancer activity by inhibiting the proliferation of cancer cells and inducing cell death. In addition, 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has been found to modulate the activity of ion channels and receptors in the nervous system, suggesting its potential use as a neuroprotective agent. 1-allyl-4-hydroxy-2-oxo-N-(1-phenylethyl)-1,2-dihydro-3-quinolinecarboxamide has also been shown to have immunomodulatory effects by regulating the production of cytokines and chemokines.
Propiedades
IUPAC Name |
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-3-13-23-17-12-8-7-11-16(17)19(24)18(21(23)26)20(25)22-14(2)15-9-5-4-6-10-15/h3-12,14,24H,1,13H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMGRPSAIFIPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-oxo-N-(1-phenylethyl)-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-amino-4-hydroxy-2-oxo-9-phenyl-1,2-dihydropyrido[2',3':4,5]thieno[2,3-b]pyridine-8-carbonitrile](/img/structure/B5913304.png)
![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913323.png)
![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)




![N-[2-(aminocarbonyl)phenyl]-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913355.png)


